molecular formula C19H14N4O3S B13369671 3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369671
M. Wt: 378.4 g/mol
InChI Key: QYQFGOCBEBIQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of fused heterocycles, characterized by a triazole ring fused to a thiadiazole ring. Its structure features a benzofuran moiety at position 3 and a 3-methoxyphenoxymethyl group at position 5. These substituents confer unique electronic and steric properties, influencing its pharmacological and physicochemical behavior.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O3S/c1-24-13-6-4-7-14(10-13)25-11-17-22-23-18(20-21-19(23)27-17)16-9-12-5-2-3-8-15(12)26-16/h2-10H,11H2,1H3

InChI Key

QYQFGOCBEBIQET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Synthesis of the Triazolothiadiazole Core: This core structure can be formed by reacting a thiosemicarbazide with a carboxylic acid derivative, followed by cyclization under basic conditions.

    Coupling Reactions: The final step involves coupling the benzofuran moiety with the triazolothiadiazole core using a suitable linker, such as a methoxyphenoxy group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Trends

Anti-Inflammatory Activity: The 2-chlorophenyl and 4-methoxyphenoxymethyl substituents (as in ) enhance p38 MAPK inhibition, critical for cytokine suppression. The methoxy group improves solubility, while the chloro group increases electron-withdrawing effects, stabilizing ligand-receptor interactions.

Antimicrobial and Anti-Tubercular Activity: Dichlorophenoxy derivatives () exhibit superior anti-tubercular activity (MIC = 0.25 µg/mL) due to halogen-driven lipophilicity, facilitating membrane penetration. Comparison: The absence of halogens in the target compound’s substituents may limit its antimicrobial efficacy unless compensated by the benzofuran’s aromatic stacking.

Anticancer and Antioxidant Activity: Indole- and naphthyl-substituted derivatives () show apoptosis induction and radical scavenging, attributed to planar aromatic systems interacting with cellular targets.

Structural and Physicochemical Properties: Bulky substituents like adamantyl () enhance crystal packing via van der Waals interactions but reduce solubility. Comparison: The 3-methoxyphenoxymethyl group balances moderate bulk and polarity, likely improving bioavailability compared to adamantyl analogs.

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel hybrid structure that integrates the benzofuran moiety with triazole and thiadiazole functionalities. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Recent studies have demonstrated that triazole-containing compounds exhibit significant anticancer activity. For instance, derivatives of triazole have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. Notably, a related triazole compound demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating a potent inhibitory effect on cell proliferation and migration . The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways such as NF-kB.

Case Study: Triazole Derivatives in Cancer Treatment

A series of triazole derivatives were synthesized and evaluated for their anticancer potential. One derivative exhibited an IC50 of 5.19 µM against HCT116 cells and showed promise in overcoming multidrug resistance in cancer therapy . The incorporation of the benzofuran structure into these compounds has been linked to enhanced biological activity.

Antimicrobial Activity

The benzofuran scaffold has been recognized for its antimicrobial properties. Studies have reported that benzofuran derivatives possess significant activity against Mycobacterium tuberculosis and various fungal strains. For example, compounds derived from benzofuran-3-carbohydrazide exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against fungal pathogens .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget PathogenMIC (µg/mL)
3M. tuberculosis H37Rv8
4Fungal strains2
6M. tuberculosis H37Rv3.12

Mechanistic Insights

The biological activity of triazole derivatives is often attributed to their ability to induce oxidative stress in cancer cells, leading to apoptosis via mitochondrial pathways. For example, one study found that treatment with a specific triazole derivative resulted in increased levels of reactive oxygen species (ROS), which contributed to mitochondrial dysfunction and subsequent cell death .

Structure-Activity Relationship (SAR)

The structural components of This compound play a crucial role in its biological activity. The presence of the methoxyphenyl group enhances lipophilicity and may facilitate better cell membrane penetration, while the triazole and thiadiazole rings contribute to the compound's interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yields?

  • Methodological Answer : The core triazolothiadiazole scaffold is typically synthesized via cyclization reactions. A common approach involves reacting 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol with substituted carboxylic acids in phosphorus oxychloride (POCl₃) under reflux (5–6 hours) . For the 3-methoxyphenoxymethyl substituent, pre-functionalization of the carboxylic acid precursor (e.g., 3-methoxyphenoxyacetic acid) is required. Yield optimization (55–60%) depends on stoichiometric ratios (1:1.2 for thiol:carboxylic acid), POCl₃ volume (10 mL per mmol), and post-reaction neutralization with potassium carbonate .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign peaks for benzofuran protons (δ 7.2–8.1 ppm) and methoxyphenoxy methylene protons (δ 4.5–5.0 ppm). Aromatic protons in the triazolothiadiazole core appear as singlet or doublet signals .
  • FT-IR : Confirm the presence of C–O–C (1250–1050 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .

Q. How do substituents at the 3- and 6-positions affect the compound’s physicochemical properties?

  • Methodological Answer :
  • The benzofuran-2-yl group at position 3 enhances π-π stacking interactions due to its planar aromatic system, improving crystallinity .
  • The 3-methoxyphenoxymethyl group at position 6 introduces steric bulk and electron-donating effects, which may reduce solubility in polar solvents (e.g., water) but improve lipid membrane permeability .
  • LogP calculations (via software like MarvinSketch) can predict lipophilicity, while thermal gravimetric analysis (TGA) assesses stability under heating .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and computational models for this compound?

  • Methodological Answer :
  • Dose-Response Refinement : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
  • Molecular Dynamics Simulations : Use software like GROMACS to model binding interactions over 100-ns trajectories, accounting for protein flexibility and solvation effects .
  • Metabolite Screening : Use LC-MS to detect degradation products in biological media that may interfere with activity .

Q. How can molecular docking studies predict the compound’s interaction with antifungal targets like 14α-demethylase (CYP51)?

  • Methodological Answer :
  • Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and remove water molecules. Protonate residues at pH 7.4 using AutoDock Tools .
  • Docking Protocol : Perform rigid-receptor docking with AutoDock Vina, setting exhaustiveness=20. Validate using co-crystallized ligands (e.g., fluconazole) .
  • Key Interactions : Look for hydrogen bonds between the triazolothiadiazole core and heme iron or Thr317. Hydrophobic contacts with Phe228 or Leu376 suggest binding stability .

Q. What experimental designs are recommended to investigate the compound’s selectivity for COX-2 over COX-1?

  • Methodological Answer :
  • Enzyme Assays : Use human recombinant COX-1 and COX-2 (Cayman Chemical) with arachidonic acid as substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA .
  • IC₅₀ Ratio : Calculate selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A SI >10 indicates COX-2 selectivity .
  • Mutagenesis Studies : Modify COX-2 residues (e.g., Val523) to assess binding pocket contributions .

Q. How can crystallographic data address discrepancies in spectral assignments for this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMF/ethyl acetate). Resolve structure to <1.0 Å resolution to confirm bond lengths/angles .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H⋯N hydrogen bonds) to validate NMR peak assignments .
  • DFT Calculations : Compare experimental IR/Raman spectra with B3LYP/6-31G(d) computed vibrational modes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in antimicrobial activity across different bacterial strains?

  • Methodological Answer :
  • Strain-Specific Efflux Pumps : Test activity in E. coli ΔacrB (efflux-deficient) vs. wild-type strains to identify pump-mediated resistance .
  • Biofilm Assays : Use crystal violet staining to assess biofilm disruption, which may correlate better with in vivo efficacy .
  • Checklight™ ATP Assay : Quantify bactericidal vs. bacteriostatic effects by measuring cellular ATP levels post-treatment .

Q. What computational and experimental approaches reconcile discrepancies in ADME predictions?

  • Methodological Answer :
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure permeability at pH 6.5/7.4 to validate in silico predictions (e.g., SwissADME) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., Vivid® CYP kits) to assess metabolism-related drug-drug interactions .
  • Microsomal Stability Tests : Incubate with rat liver microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS .

Mechanistic Studies

Q. What methodologies elucidate the compound’s mechanism in modulating pro-inflammatory cytokines (e.g., TNF-α)?

  • Methodological Answer :
  • LPS-Stimulated Macrophages : Treat RAW 264.7 cells with 1–50 µM compound and measure TNF-α via qPCR/ELISA .
  • NF-κB Reporter Assay : Use HEK293 cells transfected with NF-κB-luciferase to quantify pathway inhibition .
  • Phospho-p38 MAPK Western Blot : Confirm upstream kinase modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.